Cas no 373617-06-2 (7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-
- BAS 01547199
- F3259-0363
- Oprea1_627524
- Z223825872
- 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Oprea1_007745
- AKOS000721774
- SR-01000313833-1
- VU0607593-1
- 373617-06-2
- SR-01000313833
- 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- インチ: 1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-7-5-6-8-11(10)17/h5-8H,9H2,1-4H3
- InChIKey: NXQYRYQMEOMEHF-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2Cl)C2=C(N(C)C(=O)N(C)C2=O)N=C1N(C)C
計算された属性
- せいみつぶんしりょう: 347.1149025g/mol
- どういたいしつりょう: 347.1149025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 61.7Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 533.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 1.47±0.70(Predicted)
7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3259-0363-10μmol |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-20μmol |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-2mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-5μmol |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-25mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-3mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-10mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-20mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-1mg |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3259-0363-2μmol |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
373617-06-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 373617-06-2): A Comprehensive Overview
7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 373617-06-2, is a complex organic compound with significant implications in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the purine derivatives class, a group of molecules known for their diverse biological activities and therapeutic potential. The structural features of this compound, including its aromatic ring system and heterocyclic core, make it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of a purine scaffold modified with various substituents. The presence of a chloro group at the 2-position of the phenyl ring and dimethylamino group at the 8-position introduces unique electronic and steric properties that can influence its interactions with biological targets. Additionally, the dimethyl groups at the 1 and 3 positions of the purine ring contribute to the overall stability and reactivity of the molecule.
In recent years, there has been growing interest in purine derivatives due to their potential as pharmacological agents. These compounds have been explored for their roles in various biological processes, including enzyme inhibition and signal transduction. The specific arrangement of functional groups in 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suggests that it may exhibit properties such as kinase inhibition or modulation of nucleic acid synthesis.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of structural features from both aromatic and heterocyclic systems provides a rich scaffold for medicinal chemists to explore. Researchers have been particularly interested in how modifications to the purine core can affect binding affinity and selectivity for specific biological targets. This has led to numerous studies aimed at optimizing the structure-function relationship of purine derivatives.
The synthesis of 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up new avenues for further structural modifications.
Evaluation of the pharmacological properties of this compound has been a focus of recent research efforts. In vitro studies have shown that it exhibits promising activity against certain enzymes and cellular pathways relevant to diseases such as cancer and inflammatory disorders. The chloro-substituted phenyl ring appears to play a crucial role in mediating these interactions by providing specific binding motifs that engage with target proteins.
The potential therapeutic applications of 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are being actively explored in preclinical studies. These investigations aim to elucidate its mechanism of action and assess its safety profile in animal models. Preliminary results suggest that it may have significant therapeutic potential in conditions where enzyme inhibition or modulation of nucleic acid metabolism is beneficial.
The development of this compound also highlights the importance of computational methods in modern drug discovery. Molecular modeling techniques have been used to predict how this molecule might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and orientation preferences, guiding experimental efforts towards more effective lead optimization.
The impact of this research extends beyond academic curiosity; it has practical implications for drug development pipelines. By providing a well-characterized starting point for further exploration, compounds like 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can accelerate the process of bringing new therapies to market. This underscores the collaborative nature between synthetic chemists and biologists in advancing pharmaceutical science.
In conclusion, 7-(2-chlorophenyl)methyl-8-(dimethylamino)-1..., characterized by its CAS number 373617..., represents a significant advancement in purine derivative chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation into its pharmacological properties and mechanisms of action.
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